UNC2881
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC2881 is a potent and specific inhibitor of Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family. It is an orally active compound that inhibits steady-state Mer kinase phosphorylation with an IC50 value of 22 nanomolar. Additionally, this compound shows inhibition against Axl and Tyro kinases with IC50 values of 360 nanomolar and 250 nanomolar, respectively .
Mechanism of Action
UNC2881, also known as “N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide”, is a potent and specific inhibitor of Mer tyrosine kinase . This article will cover the various aspects of its mechanism of action.
Target of Action
This compound primarily targets Mer tyrosine kinase , a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase (RTK) subfamily . Mer plays a crucial role in platelet aggregation and macrophage activity . This compound also shows additional inhibition against Axl and Tyro .
Mode of Action
This compound inhibits the steady-state phosphorylation of Mer kinase . It blocks the ligand-stimulated activation of a chimeric EGFR-MerTK . It also inhibits endogenous Mer tyrosine kinase activation in acute lymphoblastic leukemia cells .
Biochemical Pathways
The inhibition of Mer kinase by this compound affects the downstream signaling pathways associated with Mer, including those involved in platelet aggregation and macrophage activity . .
Pharmacokinetics
This compound exhibits 14% oral bioavailability and high systemic clearance . It has a terminal half-life of 0.80 hours . These properties impact the bioavailability of this compound, making it suitable for in vitro or short-term in vivo studies .
Result of Action
This compound potently inhibits collagen-induced platelet aggregation . It also inhibits ATP release, a marker of platelet activation . In 697 B-ALL cells, this compound inhibited Mer phosphorylation .
Biochemical Analysis
Biochemical Properties
UNC2881 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the Mer tyrosine kinase, with an IC50 value of 4.3 nM . It also shows additional inhibition against Axl and Tyro with IC50s of 360 nM and 250 nM, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits steady-state Mer kinase phosphorylation . Moreover, this compound potently inhibits collagen-induced platelet aggregation, suggesting its potential use in pathologic thrombosis research .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of Mer tyrosine kinase in acute lymphoblastic leukemia cells . Furthermore, it blocks ligand-stimulated activation of a chimeric EGFR-MerTK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC2881 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the butylamino and hydroxycyclohexyl groups.
Final Coupling: The final step involves coupling the pyrimidine core with the imidazolylphenylmethyl group to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
UNC2881 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group.
Reduction: Reduction reactions can occur at the pyrimidine core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, especially at the imidazolyl and hydroxycyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups .
Scientific Research Applications
UNC2881 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Mer kinase and related signaling pathways.
Biology: Employed in cellular assays to investigate the role of Mer kinase in various biological processes, including cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal Mer kinase activity, such as certain cancers and autoimmune disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors
Comparison with Similar Compounds
Similar Compounds
UNC2025: Another potent Mer kinase inhibitor with dual activity against FLT3 kinase.
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that inhibits VEGFR2, c-Met, Kit, Axl, and Flt3.
Bemcentinib: A selective inhibitor of Axl kinase with potential therapeutic applications in cancer
Uniqueness of UNC2881
This compound is unique due to its high specificity and potency against Mer kinase, with an IC50 value of 22 nanomolar. Its additional inhibitory effects on Axl and Tyro kinases make it a valuable tool for studying the TAM receptor family. The compound’s oral bioavailability and ability to inhibit collagen-induced platelet aggregation further enhance its utility in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXOWLPOFYACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?
A: this compound acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that this compound effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, this compound effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []
Q2: What is the relationship between the structure of this compound and its activity as a Mer kinase inhibitor?
A: The research highlights the importance of structure-activity relationships (SAR) in developing this compound. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified this compound as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.